Interfacial Antioxidant Efficiency in Emulsified Systems: PG Outperforms Both Longer- and Shorter-Chain Gallates
In stripped corn oil-in-water emulsions, the antioxidant (AO) efficiency order of gallic acid and its alkyl esters was established as PG > GA > OG > LG (lauryl/dodecyl gallate) using the Schaal oven test and pseudophase kinetic modeling [1]. This non-monotonic rank order—where propyl gallate (C3) outperforms both the more hydrophilic parent gallic acid and the more lipophilic octyl (C8) and lauryl (C12) esters—is explained by the 'cut-off effect': PG achieves the optimal interfacial concentration at the oil-water boundary, while OG and LG partition excessively into the lipid core, reducing their effective concentration at the site of oxidation initiation [1]. The efficiency order PG > GA > OG > LG was consistent across all emulsifier volume fractions tested [1].
| Evidence Dimension | Antioxidant efficiency rank order in oil-in-water emulsions (Schaal oven test) |
|---|---|
| Target Compound Data | PG: Highest efficiency (rank 1 of 4) |
| Comparator Or Baseline | Gallic acid (GA): rank 2; Octyl gallate (OG): rank 3; Lauryl/Dodecyl gallate (LG/DG): rank 4 (lowest efficiency) |
| Quantified Difference | PG > GA > OG > LG; PG efficiency correlates with its fraction in the interfacial region, which is maximal among tested gallates |
| Conditions | Stripped corn oil-in-water emulsions; pseudophase kinetic model; Schaal oven test; varying emulsifier volume fractions |
Why This Matters
For emulsion-based product formulations (dressings, sauces, creams, cosmetic emulsions), PG provides measurably superior oxidative protection compared to longer-chain gallates, directly translating to extended shelf-life and reduced rancidity—a procurement-relevant performance differentiator.
- [1] Losada-Barreiro S, Sánchez-Paz V, Bravo-Díaz C, Paiva-Martins F, Romsted LS. Maxima in antioxidant distributions and efficiencies with increasing hydrophobicity of gallic acid and its alkyl esters: the pseudophase model interpretation of the 'cut-off effect.' J Agric Food Chem. 2013;61(27):6533-6543. doi:10.1021/jf400981x View Source
